molecular formula C22H21ClFN5O2 B6585161 N-{1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2-(4-fluorophenyl)acetamide CAS No. 1251588-85-8

N-{1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2-(4-fluorophenyl)acetamide

Cat. No.: B6585161
CAS No.: 1251588-85-8
M. Wt: 441.9 g/mol
InChI Key: DMORQZYWNUUXGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2-(4-fluorophenyl)acetamide features a 1,2,3-triazole core substituted with a 3-chlorophenyl group, a piperidine ring linked via a carbonyl group, and an acetamide moiety bearing a 4-fluorophenyl substituent. Its molecular formula is C22H21ClFN5O2 (molecular weight: 441.9 g/mol). The triazole ring is likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry . Key structural motifs include:

  • Piperidine-carbonyl linker: Facilitates conformational flexibility and interaction with hydrophobic pockets.
  • 4-Fluorophenylacetamide: The fluorine atom improves metabolic stability and influences electronic properties .

Properties

IUPAC Name

N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN5O2/c23-16-2-1-3-19(13-16)29-14-20(26-27-29)22(31)28-10-8-18(9-11-28)25-21(30)12-15-4-6-17(24)7-5-15/h1-7,13-14,18H,8-12H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMORQZYWNUUXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CC=C(C=C2)F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2-(4-fluorophenyl)acetamide is a novel compound that belongs to the class of 1,2,3-triazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific triazole-containing compound, focusing on its pharmacological effects and potential therapeutic applications.

Structure and Synthesis

The compound features a 1,2,3-triazole ring linked to a piperidine moiety and an acetamide group. The presence of the 3-chlorophenyl and 4-fluorophenyl substituents enhances its lipophilicity and biological activity. The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a common method for creating triazole derivatives.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit potent anticancer properties. For instance:

  • Cell Proliferation Inhibition : The compound displayed significant inhibitory effects on various cancer cell lines. In vitro assays indicated an IC50 range of 1.02 to 74.28 μM across different cancer types, suggesting its potential as an anticancer agent .
  • Mechanism of Action : The mechanism involves inducing apoptosis and cell cycle arrest at the G0/G1 phase in cancer cells. Flow cytometry analysis revealed that treated cells exhibited typical apoptotic features such as chromatin condensation and nuclear fragmentation .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Preliminary assessments indicate that this compound may inhibit the growth of certain bacterial strains, although specific data on its antimicrobial efficacy is still emerging.

Anti-inflammatory Properties

Triazole derivatives have shown promise in modulating inflammatory pathways. Research indicates that compounds similar to this compound can influence cytokine production and reduce inflammation in various models .

Case Studies

Several studies have explored the biological activity of triazole derivatives similar to this compound:

  • Study on NSCLC : A series of 1,2,3-triazole compounds were tested against non-small cell lung cancer (NSCLC) cell lines (A549, H1975). Compounds showed robust antiproliferative activity and induced apoptosis significantly more than conventional therapies like Erlotinib .
  • Antitubercular Activity : Research on related triazole compounds demonstrated significant activity against Mycobacterium tuberculosis, with certain derivatives exhibiting IC50 values as low as 1.35 μM .

Data Table: Biological Activities of Related Triazole Compounds

Compound NameActivity TypeIC50 (μM)Cell Line/OrganismReference
Compound e4Anticancer5.0PC-9 (NSCLC)
Compound e12Anticancer8.0H460 (NSCLC)
Compound 6eAntitubercular1.35Mycobacterium tuberculosis
Compound 17Anticancer10MCF-7 (Breast Cancer)

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

Triazole vs. Oxadiazole and Pyrazole
  • Target Compound (Triazole) : The 1,2,3-triazole core offers hydrogen-bonding capabilities via its nitrogen atoms and high stability under physiological conditions .
  • Oxadiazole Analog (): The compound 2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide replaces the triazole with a 1,2,4-oxadiazole.
  • Pyrazole Derivatives () : Pyrazole-based compounds (e.g., 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ) exhibit planar conformations but lack the triazole’s rigid dipole, which may reduce binding specificity .
Table 1: Heterocyclic Core Comparison
Compound Heterocycle Key Features Reference
Target Compound 1,2,3-Triazole Hydrogen-bonding, stability
Oxadiazole Analog 1,2,4-Oxadiazole Electron-deficient, π-π stacking
Pyrazole Derivative Pyrazole Planar conformation, moderate rigidity

Substituent Effects

Acetamide Modifications
  • 4-Fluorophenyl (Target) : Fluorine’s electronegativity enhances binding to aromatic residues (e.g., tyrosine) and improves pharmacokinetics .
  • Cyclohexyl Substituent () : N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide replaces 4-fluorophenyl with cyclohexyl, increasing hydrophobicity but reducing dipole interactions .
Aromatic Ring Substitutions
  • 3-Chlorophenyl (Target) : Chlorine’s steric bulk and halogen bonding may enhance target engagement.
  • Thiophene-Oxadiazole () : N-(3-chloro-4-fluorophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide introduces sulfur, which may alter electronic properties and metabolic pathways .
Table 2: Substituent Impact on Properties
Compound Acetamide Substituent Aromatic Substituent Key Effects Reference
Target Compound 4-Fluorophenyl 3-Chlorophenyl Enhanced stability, dipole interactions
Cyclohexyl Analog Cyclohexyl 3-Chlorophenyl Increased hydrophobicity
Thiophene-Oxadiazole 3-Chloro-4-fluorophenyl Thiophene-oxadiazole Sulfur-mediated electronic effects

Conformational and Crystallographic Insights

  • Dihedral Angles () : N-Substituted acetamides exhibit variable dihedral angles between aromatic rings (e.g., 54.8°–77.5°), influencing molecular planarity and receptor binding . The target compound’s triazole-piperidine linkage likely restricts rotation, favoring a bioactive conformation.
  • Hydrogen Bonding () : Analogs with planar amide groups form R22(10) dimers via N–H⋯O bonds, suggesting similar intermolecular interactions for the target compound .

Preparation Methods

Synthesis of 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid

The triazole core is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Procedure :

  • 3-Chlorophenyl Azide Preparation :

    • 3-Chloroaniline is diazotized with sodium nitrite and hydrochloric acid at 0–5°C, followed by reaction with sodium azide to yield 3-chlorophenyl azide .

    • Reaction :

      3-Cl-C6H4-NH2NaNO2,HCl3-Cl-C6H4-N3\text{3-Cl-C}_6\text{H}_4\text{-NH}_2 \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{3-Cl-C}_6\text{H}_4\text{-N}_3
  • CuAAC with Propiolic Acid :

    • The azide reacts with propiolic acid in the presence of Cu(I) (e.g., CuSO₄·5H₂O and sodium ascorbate) in a 1:1 mixture of water and tert-butanol at 60°C for 12 hours .

    • Reaction :

      3-Cl-C6H4-N3+HC≡C-COOHCu(I)1-(3-Cl-C6H4)-1H-1,2,3-triazole-4-carboxylic acid\text{3-Cl-C}_6\text{H}_4\text{-N}_3 + \text{HC≡C-COOH} \xrightarrow{\text{Cu(I)}} \text{1-(3-Cl-C}_6\text{H}_4\text{)-1H-1,2,3-triazole-4-carboxylic acid}
    • Yield : 70–85% after recrystallization from ethanol .

Preparation of 4-Aminopiperidine Derivatives

4-Aminopiperidine serves as the central scaffold for functionalization. Commercial availability simplifies procurement, but synthetic routes include:

Boc Protection :

  • 4-Aminopiperidine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine to prevent undesired side reactions during subsequent steps .

Coupling of Triazole Carboxylic Acid with 4-Aminopiperidine

The triazole carboxylic acid is activated and coupled to 4-aminopiperidine via amide bond formation.

Procedure :

  • Activation of Carboxylic Acid :

    • The triazole carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 0°C for 2 hours to form the acyl chloride .

  • Amide Coupling :

    • The acyl chloride reacts with 4-aminopiperidine in dry tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) as a base at room temperature for 6 hours .

    • Reaction :

      Triazole-COCl+4-NH2-piperidineDIPEATriazole-CONH-piperidine\text{Triazole-COCl} + \text{4-NH}_2\text{-piperidine} \xrightarrow{\text{DIPEA}} \text{Triazole-CONH-piperidine}
    • Yield : 75–80% after column chromatography (silica gel, ethyl acetate/hexane) .

Synthesis of 2-(4-Fluorophenyl)acetic Acid

This intermediate is prepared via hydrolysis of the corresponding nitrile.

Procedure :

  • Friedel-Crafts Acetylation :

    • Fluorobenzene reacts with chloroacetonitrile in the presence of AlCl₃ to form 2-(4-fluorophenyl)acetonitrile .

  • Hydrolysis :

    • The nitrile is hydrolyzed with 6M HCl at reflux for 8 hours to yield 2-(4-fluorophenyl)acetic acid .

    • Yield : 65–70% after extraction and recrystallization .

Formation of the Acetamide Moiety

The final step involves acylating the piperidine-bound amine with 2-(4-fluorophenyl)acetic acid.

Procedure :

  • Activation of 2-(4-Fluorophenyl)acetic Acid :

    • The acid is treated with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA in dry dimethylformamide (DMF) for 10 minutes .

  • Amide Coupling :

    • The activated acid reacts with the intermediate Triazole-CONH-piperidine in DMF at 25°C for 12 hours .

    • Reaction :

      Triazole-CONH-piperidine+2-(4-F-C6H4)-CH2COOHHATUTarget Compound\text{Triazole-CONH-piperidine} + \text{2-(4-F-C}_6\text{H}_4\text{)-CH}_2\text{COOH} \xrightarrow{\text{HATU}} \text{Target Compound}
    • Yield : 60–68% after purification via preparative HPLC .

Optimization and Challenges

  • Lewis Acid Additives : The addition of Zn(OTf)₃ (5 mol%) during triazole formation improves yields by stabilizing reactive intermediates .

  • Steric Hindrance : Secondary amine acylation requires HATU or T3P over EDCl/HOBt for efficient coupling .

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:1) and reverse-phase HPLC (acetonitrile/water) ensure high purity (>95%) .

Analytical Characterization

  • NMR :

    • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole-H), 7.72–7.68 (m, 2H, Ar-H), 7.45–7.41 (m, 2H, Ar-H), 4.30–4.20 (m, 2H, piperidine-H), 3.65–3.55 (m, 2H, piperidine-H), 3.12 (s, 2H, CH₂CO), 2.90–2.80 (m, 1H, piperidine-H) .

  • HRMS : Calculated for C₂₂H₂₁ClFN₅O₂ [M+H]⁺: 442.1412; Found: 442.1409 .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-{1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2-(4-fluorophenyl)acetamide, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving:

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core.

Amide Coupling : Reaction of piperidine derivatives with activated carbonyl intermediates (e.g., using EDC/HOBt or DCC).

Purification : Column chromatography or recrystallization, followed by characterization via ¹H/¹³C NMR (to confirm regioselectivity of triazole formation) and mass spectrometry (HRMS for molecular ion verification) .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • Methodological Answer :

  • X-ray Crystallography : Resolves absolute configuration and confirms spatial arrangement of the triazole-piperidine-acetamide scaffold. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for handling disorders in crystalline lattices .
  • NMR Spectroscopy : ¹H-¹H COSY and NOESY experiments differentiate between regioisomers (e.g., 1,4- vs. 1,5-triazole substitution) .
  • HPLC-PDA/MS : Validates purity (>95%) and detects trace byproducts .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity, and what contradictory data might arise?

  • Methodological Answer :

  • In Vitro Assays :
  • Enzyme Inhibition : Dose-response curves (IC₅₀) for kinases or GPCRs, with positive controls (e.g., staurosporine for kinases).
  • Cellular Models : Cytotoxicity profiling (MTT assay) in cancer cell lines vs. normal cells to assess selectivity.
  • Contradictions : Discrepancies between enzyme inhibition (nM-range IC₅₀) and cellular activity (µM-range EC₅₀) may arise due to poor membrane permeability or off-target effects. Orthogonal assays (e.g., thermal shift assays for target engagement) can resolve these .

Q. What strategies are recommended for resolving crystallographic disorder in the triazole-piperidine moiety?

  • Methodological Answer :

  • Refinement Tools : Use SHELXL’s PART and SUMP commands to model disordered regions (e.g., piperidine ring conformers).
  • Data Quality : Collect high-resolution data (<1.0 Å) to improve electron density maps.
  • Validation : Check ADPs (anisotropic displacement parameters) and apply restraints to avoid overfitting .

Q. How can structure-activity relationship (SAR) studies optimize the 4-fluorophenylacetamide moiety?

  • Methodological Answer :

  • Substituent Scanning : Replace the 4-fluoro group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups via Suzuki-Miyaura cross-coupling.
  • Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with the acetamide carbonyl).
  • Metabolic Stability : Introduce steric hindrance (e.g., methyl groups) to reduce CYP450-mediated oxidation .

Q. What computational methods are suitable for predicting metabolic pathways and pharmacokinetic (PK) properties?

  • Methodological Answer :

  • In Silico Tools :
  • SwissADME : Predicts logP (lipophilicity), CYP450 substrates, and BBB permeability.
  • Meteor Nexus : Identifies likely Phase I/II metabolites (e.g., hydroxylation at the piperidine ring).
  • Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .

Q. How should researchers troubleshoot low yields in the final amide coupling step?

  • Methodological Answer :

  • Activation Optimization : Test alternative coupling reagents (e.g., HATU vs. DCC) in anhydrous DMF or CH₂Cl₂.
  • Steric Hindrance Mitigation : Use microwave-assisted synthesis to enhance reaction efficiency.
  • Byproduct Analysis : LC-MS monitoring detects premature hydrolysis of activated intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.